molecular formula C9H9N3O2 B6257237 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1367863-55-5

2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B6257237
CAS No.: 1367863-55-5
M. Wt: 191.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often through the use of advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects involves its interaction with various molecular targets. For instance, in its anticancer role, it inhibits tubulin polymerization, which is crucial for cell division. This inhibition disrupts the microtubule network within the cell, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific structural modifications that allow for versatile applications in medicinal chemistry and material science. Its ability to undergo various chemical reactions and its significant photophysical properties make it a valuable compound for research and industrial applications .

Properties

CAS No.

1367863-55-5

Molecular Formula

C9H9N3O2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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